2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile
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Overview
Description
2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile is an organic compound with a complex structure that includes a diethylamino group, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a suitable precursor, such as a substituted benzaldehyde, followed by a series of condensation and cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile in various reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: This compound has a similar diethylamino group but lacks the nitrile and phenyl groups.
2-(Dimethylamino)ethanol: Similar structure but with dimethylamino instead of diethylamino.
Diethylpropion: Shares the diethylamino group but has a different overall structure.
Uniqueness
2-(Diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitrile group, in particular, allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
61915-50-2 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(diethylamino)-3-methyl-4-oxo-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C15H18N2O/c1-4-17(5-2)14(11-16)12(3)15(18)13-9-7-6-8-10-13/h6-10H,4-5H2,1-3H3 |
InChI Key |
XDZYFBXGROIYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=C(C)C(=O)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
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